molecular formula C10H15NO2 B12671646 3-m-Toluidinopropane-1,2-diol CAS No. 42902-52-3

3-m-Toluidinopropane-1,2-diol

Katalognummer: B12671646
CAS-Nummer: 42902-52-3
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: JODOBYDEHOMWRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-m-Toluidinopropane-1,2-diol: is an organic compound with the molecular formula C10H15NO2 It is a derivative of toluidine and is characterized by the presence of a propanediol group attached to the toluidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-m-Toluidinopropane-1,2-diol typically involves the reaction between glycidol and m-toluidine. The reaction proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-m-Toluidinopropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-m-Toluidinopropane-1,2-diol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into their mechanisms of action .

Medicine: Its ability to undergo various chemical transformations makes it a versatile starting material for drug synthesis .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .

Wirkmechanismus

The mechanism of action of 3-m-Toluidinopropane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-m-Toluidinopropane-1,2-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from chemistry to medicine .

Eigenschaften

CAS-Nummer

42902-52-3

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

3-(3-methylanilino)propane-1,2-diol

InChI

InChI=1S/C10H15NO2/c1-8-3-2-4-9(5-8)11-6-10(13)7-12/h2-5,10-13H,6-7H2,1H3

InChI-Schlüssel

JODOBYDEHOMWRX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NCC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.